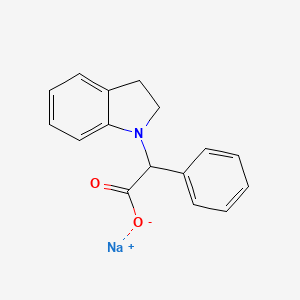
sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,3-dihydroindole derivatives usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis
The molecular structure of 1H-Indole, 2,3-dihydro- is C8H9N with a molecular weight of 119.1638 . The IUPAC Standard InChI is InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,9H,5-6H2 .Chemical Reactions Analysis
2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . These compounds are obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles .Physical And Chemical Properties Analysis
The molecular formula of sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate is C11H14NNaO2 with a molecular weight of 215.23 .Applications De Recherche Scientifique
1. Pharmacological Properties and Therapeutic Use
Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate is explored for its pharmacological properties, particularly in the treatment of rheumatic diseases and pain of various origins. It is compared with conventional treatment options, indicating its potential efficacy in managing symptoms associated with these conditions (Brogden et al., 1980).
2. Implications in Urea Cycle Disorders
The compound is involved in alternative pathway therapy for urea cycle disorders. Its application in long-term oral treatments, especially concerning enzyme deficiencies and hyperammonemic crises, shows a significant reduction in mortality and morbidity, albeit with certain limitations (Batshaw, MacArthur & Tuchman, 2001).
3. Impact on Microbial Food Safety
Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate, and its salts, play a critical role in microbial food safety. The antimicrobial properties of sodium salts, including this compound, are essential in preventing spoilage and pathogenic microorganism growth in various food systems, underscoring its importance in food safety and quality (Taormina, 2010).
Orientations Futures
2,3-Dihydroindoles, such as sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . This suggests potential future directions in the development of new therapeutic agents.
Propriétés
IUPAC Name |
sodium;2-(2,3-dihydroindol-1-yl)-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2.Na/c18-16(19)15(13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17;/h1-9,15H,10-11H2,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEHDOKACHMQNH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(C3=CC=CC=C3)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)
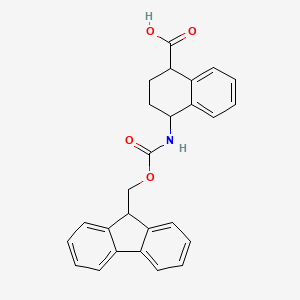
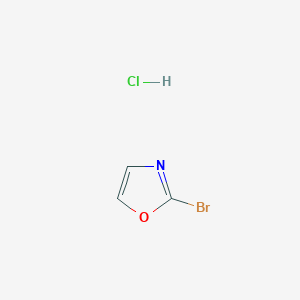
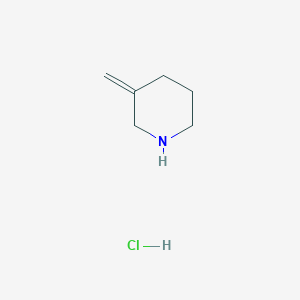
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392806.png)
![4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1392807.png)
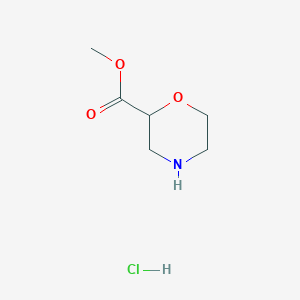
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1392810.png)
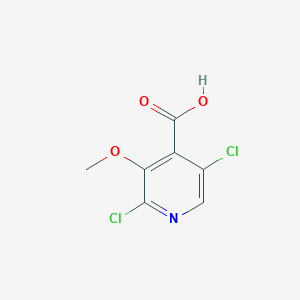
![5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1392813.png)
![2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392816.png)
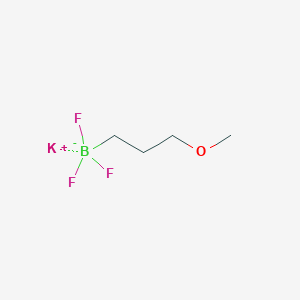
![Sodium 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392818.png)
![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1392821.png)